Maltose monohydrate (Standard)

Pharmaceutical Excipients Lyophilization USP-NF Monograph

Compendial-grade Maltose Monohydrate Standard (CAS 6363-53-7) features controlled water content (4.5–6.5% w/w) per USP-NF, critical for formulation accuracy. Tg of 91°C outperforms sucrose (57°C) as a lyoprotectant for freeze-dried biologics and vaccines. Low endotoxin (≤0.05 EU/mg) enables injectable use. As a USP Reference Standard, ensures chromatographic reproducibility. Prevents cake collapse, reduces moisture sorption, and extends shelf life.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B15561081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose monohydrate (Standard)
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1
InChIKeyWSVLPVUVIUVCRA-LSQXFEIASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltose Monohydrate (Standard) – Defined Hydrate, Compendial Specifications, and Disaccharide Properties for Biopharmaceutical and Analytical Applications


Maltose monohydrate (CAS 6363-53-7) is a crystalline disaccharide composed of two α-D-glucose units linked via an α(1→4) glycosidic bond. It contains one molecule of water of crystallization per maltose molecule, with a defined water content of 4.5–6.5% w/w per compendial specifications [1]. The compound is a reducing sugar, exhibits a specific rotation of [α]D²⁰ = +140.7° (c = 10, H₂O) [2], and has a solubility of 1080 g/L in water at 20°C [3]. As a compendial-grade material, it is monographed in the USP-NF and serves as a reference standard for chromatographic assays and as a multi-functional excipient in biopharmaceutical formulations [1].

Maltose Monohydrate – Critical Differences from Anhydrous Maltose, Sucrose, and Glucose in Regulated Applications


Substituting Maltose Monohydrate with generic disaccharides (e.g., sucrose, lactose) or even anhydrous maltose can critically alter formulation performance and analytical accuracy. The monohydrate form contains a tightly controlled water content (4.5–6.5%) that anhydrous maltose does not, directly impacting excipient functionality in lyophilized and solid-dosage forms [1]. Maltose exhibits a glass transition temperature (Tg) of 91°C, significantly higher than sucrose (57°C) and glucose (27°C), making it a superior lyoprotectant for freeze-dried biologics [2]. In cell culture, maltose supports a distinct metabolic profile with a specific consumption rate of 0.257 ng/cell/day in CHO cells, enabling glucose-free cultivation and reducing lactate accumulation—a property not shared by sucrose or lactose [3]. Additionally, compendial-grade Maltose Monohydrate is supplied with low endotoxin specifications (≤0.05 EU/mg) essential for parenteral formulations, a level not guaranteed by non-compendial or food-grade sugars . These quantifiable differences preclude direct interchangeability.

Maltose Monohydrate – Quantitative Comparator Evidence for Formulation, Stability, and Analytical Performance


Maltose Monohydrate – USP Water Content Specification Differentiates Monohydrate from Anhydrous Forms

Maltose Monohydrate is chemically defined by its stoichiometric water of crystallization. The USP-NF monograph specifies a water content of 4.5–6.5% for the monohydrate form, whereas anhydrous maltose is limited to ≤1.5% water [1]. This distinction is critical for formulation scientists, as the presence or absence of the hydrate can alter the physicochemical behavior of the excipient in solid-state and lyophilized formulations. The defined water content directly influences the compound's role as a bulking agent and its interaction with moisture-sensitive active pharmaceutical ingredients (APIs) [1].

Pharmaceutical Excipients Lyophilization USP-NF Monograph

Maltose Monohydrate – Lower Hygroscopicity Reduces Moisture Uptake Relative to Sucrose

Maltose monohydrate exhibits significantly lower hygroscopicity compared to sucrose, a commonly used alternative disaccharide excipient. In a comparative study, maltose showed a hygroscopicity value of 0.19a, while sucrose exhibited a higher value of 0.32a [1]. Lower hygroscopicity translates to reduced moisture sorption during manufacturing and storage, which is beneficial for maintaining the physical and chemical stability of moisture-sensitive formulations. This property makes maltose monohydrate a preferred choice over sucrose in applications where moisture uptake could compromise product integrity [1].

Pharmaceutical Excipients Hygroscopicity Solid Dosage Forms

Maltose Monohydrate – High Glass Transition Temperature (Tg) for Lyophilized Biologics

The glass transition temperature (Tg) of an amorphous lyoprotectant is a critical determinant of freeze-dried cake stability and storage. Maltose exhibits a Tg of 91°C, which is substantially higher than sucrose (57°C) and glucose (27°C) [1]. A higher Tg indicates greater resistance to structural collapse and moisture-induced degradation during storage at ambient or elevated temperatures. This property positions maltose as a more robust lyoprotectant than sucrose for biologics requiring long-term stability outside of frozen or refrigerated conditions. While trehalose has an even higher Tg (108°C), maltose provides a compelling balance of high Tg, lower cost, and established compendial status [1].

Lyophilization Biopharmaceutical Formulation Cryoprotectants

Maltose Monohydrate – Defined Metabolic Utilization in CHO Cell Culture

In protein-free CHO-K1 cell culture, maltose monohydrate supports a specific consumption rate of 0.257 ng/cell/day, which is comparable to galactose and fructose [1]. Unlike glucose, which is rapidly consumed and leads to lactate accumulation, maltose metabolism in adapted CHO cells is slower and results in a biphasic utilization pattern that reduces lactate accumulation and prolongs culture viability [2]. Supplementation with maltose in fed-batch cultures has been shown to improve recombinant monoclonal antibody titer by up to 23% relative to glucose-only controls [1]. This metabolic profile is unique among common disaccharides; sucrose and lactose are not effectively utilized by mammalian cells under protein-free conditions [2].

Cell Culture Biopharmaceutical Manufacturing CHO Cells

Maltose Monohydrate – Low Endotoxin Specification for Parenteral Formulations

For injectable and ophthalmic applications, compendial-grade Maltose Monohydrate is supplied with stringent endotoxin specifications. Cell culture and GMP grades are routinely tested to contain ≤0.05 EU/mg (or ≤1.0 EU/g) of bacterial endotoxins [1]. In contrast, food-grade or non-compendial sugars may have higher or unspecified endotoxin levels, which pose a risk of pyrogenic reactions when administered parenterally. This low endotoxin level is essential for excipients used in intravenous immunoglobulin (IVIG) stabilization, infusion solutions, and vaccine formulations, where patient safety and regulatory compliance are paramount [2].

Parenteral Excipients Biologics Endotoxin

Maltose Monohydrate – Distinct Specific Rotation for Analytical Identity and Purity Confirmation

Specific rotation is a fundamental compendial test for confirming the identity and purity of carbohydrate raw materials. Maltose monohydrate exhibits a specific rotation of [α]D²⁰ = +140.7° (c = 10, H₂O) [1]. This value is distinct from other common disaccharides: sucrose has a specific rotation of approximately +66.5° , and lactose is approximately +55° [2]. This large difference provides a robust, quantitative method for identity verification and for detecting adulteration or mislabeling. For quality control laboratories, the specific rotation is a simple, rapid, and compendially recognized assay that confirms the correct material has been received and meets specifications.

Analytical Chemistry Identity Testing Pharmacopeial Standards

Maltose Monohydrate – Key Application Scenarios Validated by Quantitative Differentiation


Lyophilized Biopharmaceutical Formulations Requiring High Tg and Low Moisture Uptake

Maltose monohydrate's high glass transition temperature (Tg = 91°C) makes it an ideal lyoprotectant for freeze-dried protein therapeutics, vaccines, and gene therapy products. Compared to sucrose (Tg = 57°C), maltose provides significantly greater resistance to cake collapse and moisture-induced degradation, potentially enabling room-temperature storage and extended shelf life [1]. Its lower hygroscopicity (0.19a) relative to sucrose (0.32a) further reduces moisture sorption during manufacturing and storage, preserving the amorphous state and product stability [2].

Mammalian Cell Culture Media for Enhanced Recombinant Protein Production

In protein-free CHO and HEK293 cell cultures, maltose monohydrate serves as a controlled carbohydrate source that is metabolized at a specific rate of 0.257 ng/cell/day [3]. Supplementation with maltose in fed-batch processes has been demonstrated to increase recombinant monoclonal antibody titer by up to 23% relative to glucose-only controls, while also reducing inhibitory lactate accumulation [3]. This application is uniquely enabled by maltose's metabolic profile, which is not shared by other common disaccharides like sucrose or lactose under protein-free conditions [4].

Parenteral Excipient in Intravenous Immunoglobulin (IVIG) and Infusion Solutions

Compendial-grade Maltose Monohydrate with low endotoxin specifications (≤0.05 EU/mg) is specifically qualified for use in injectable biologic and vaccine formulations . In IVIG solutions, maltose acts as a stabilizer, preventing protein aggregation and maintaining therapeutic efficacy during storage and infusion [5]. The low endotoxin level is critical for patient safety in parenteral administration and distinguishes this grade from non-compendial or food-grade sugars that may carry higher pyrogen risks .

Analytical Reference Standard for Carbohydrate Quantification by HPLC and GC

Maltose Monohydrate (USP Reference Standard) is used as a certified reference material for the identification and quantification of maltose in pharmaceutical and food matrices. Its defined hydrate form (water content 4.5–6.5%) and traceability to USP and EP primary standards ensure accuracy and reproducibility in chromatographic assays, such as simulated moving bed chromatography and HPLC with refractive index detection . The distinct specific rotation of +140.7° provides an orthogonal identity confirmation method, further ensuring analytical reliability [6].

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